N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-12(7-8-13(19-9)15(16,17)18)21-14(22)20-10-3-5-11(23-2)6-4-10/h3-8H,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEASNLZWHUMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
4-Methoxyaniline (p-anisidine): Provides the 4-methoxyphenyl amine moiety.
2-Methyl-6-(trifluoromethyl)pyridin-3-amine: Provides the substituted pyridinyl amine moiety.
Phosgene or phosgene substitutes (e.g., triphosgene): For urea bond formation.
Solvents: Typically inert organic solvents such as dichloromethane, tetrahydrofuran, or toluene.
Stepwise Synthesis Approach
Step 1: Preparation of the Isocyanate Intermediate
One common approach is to convert one of the amines, typically the pyridin-3-amine derivative, into the corresponding isocyanate. This is achieved by reaction with phosgene or triphosgene under controlled conditions.
- The 2-methyl-6-(trifluoromethyl)pyridin-3-amine is treated with triphosgene in anhydrous conditions, often in the presence of a base such as triethylamine, at low temperature (0–5 °C) to form the isocyanate intermediate.
Step 2: Coupling with the Second Amine
The freshly prepared isocyanate intermediate is then reacted with 4-methoxyaniline in an inert solvent at ambient or slightly elevated temperature to afford the target diaryl urea.
The reaction is generally monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.
The product is isolated by standard workup procedures, including aqueous quenching, extraction, and purification by recrystallization or chromatography.
Alternative One-Pot Procedures
Some protocols allow for a one-pot synthesis where both amines and a phosgene equivalent are combined sequentially or simultaneously under carefully controlled conditions, minimizing isolation of intermediates and improving overall yield.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, or Toluene | Anhydrous conditions preferred |
| Temperature | 0–5 °C for isocyanate formation; room temp for coupling | To avoid side reactions |
| Base | Triethylamine or similar | Scavenges HCl formed |
| Reaction Time | 1–4 hours | Monitored by TLC/HPLC |
| Yield | 60–85% | Dependent on purity and scale |
Supporting Research Findings and Data
Related Diaryl Urea Syntheses in Literature
According to a European patent (EP1309589), substituted pyridine ureas are synthesized by reacting halopicolinic acids with substituted amines, followed by urea formation through phosgene or equivalents. This approach can be adapted for the trifluoromethyl-substituted pyridine derivative.
Biological Relevance and Docking Studies
Research on structurally related diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrates that the urea linkage and pyridine ring contribute significantly to binding affinity with kinase targets (e.g., BRAF kinase). These compounds are synthesized via similar methods involving amine-isocyanate coupling.
Summary Table of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Isocyanate formation + amine coupling | Amine, triphosgene, second amine | High selectivity, good yields | Requires handling toxic reagents |
| Phosgene-mediated coupling | Phosgene, two amines | Direct, well-established | Phosgene toxicity and handling |
| Carbodiimide-mediated coupling | Carbodiimide, amines | Mild conditions, less toxic | May require optimization |
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs, focusing on substituent variations and their molecular characteristics:
Key Observations:
- Electronic Effects: Methoxy (OCH₃) and fluoro (F) substituents are electron-withdrawing, enhancing hydrogen-bond acceptor capacity. The 4-OCH₃ group in the target compound may improve solubility compared to non-polar groups like methyl (CH₃) .
- Steric and Lipophilic Effects :
- The benzyl group in N-(3-Fluoro-4-methoxybenzyl)-...urea (CAS 1980064-17-2) introduces steric bulk, which may hinder binding in sterically sensitive targets .
- Trifluoromethyl (CF₃) groups enhance metabolic stability and resistance to oxidative degradation, a common feature in agrochemicals and pharmaceuticals .
Biological Activity
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, a synthetic organic compound classified as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse scientific sources.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂
- Molar Mass : 325.29 g/mol
- CAS Number : 1227954-51-9
The compound features a methoxy group and a trifluoromethyl group, which contribute to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride. This reaction is usually facilitated by a base such as triethylamine in an organic solvent like dichloromethane, under controlled temperature conditions to yield the desired urea derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can alter enzymatic activity or receptor modulation, leading to various pharmacological effects. The precise mechanisms are still under investigation but may involve inhibition of key pathways in disease processes.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, analogs have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, similar to other urea derivatives that have shown effectiveness in reducing inflammation in preclinical models. The structure-activity relationship studies suggest that modifications to the urea moiety can enhance anti-inflammatory potency .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their mechanisms:
- Inhibition Studies : Compounds with similar urea structures demonstrated IC50 values in the nanomolar range against various enzymes implicated in inflammation and cancer progression. For example, certain derivatives showed IC50 values as low as 0.004 μM against p38 MAPK, a key player in inflammatory signaling pathways .
- Antimicrobial Activity : Some derivatives were tested for antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, showing moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Structure-Activity Relationships : Research has focused on how modifications to the molecular structure influence biological activity. For instance, the presence of trifluoromethyl groups has been associated with enhanced bioavailability and potency against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
